molecular formula C7H13I B12917931 Iodocycloheptane CAS No. 2404-36-6

Iodocycloheptane

Cat. No.: B12917931
CAS No.: 2404-36-6
M. Wt: 224.08 g/mol
InChI Key: ZQCXCNPOYCQOEW-UHFFFAOYSA-N
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Description

Iodocycloheptane (C₇H₁₃I) is a seven-membered cycloalkane derivative substituted with an iodine atom. This secondary alkyl halide is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as nickel/photoredox-catalyzed alkyl-aryl couplings and Kumada reactions . Its moderate ring size balances steric accessibility and conformational flexibility, making it a versatile substrate for constructing complex molecules. This compound is synthesized via halogen exchange reactions, achieving yields up to 87% under optimized conditions .

Properties

CAS No.

2404-36-6

Molecular Formula

C7H13I

Molecular Weight

224.08 g/mol

IUPAC Name

iodocycloheptane

InChI

InChI=1S/C7H13I/c8-7-5-3-1-2-4-6-7/h7H,1-6H2

InChI Key

ZQCXCNPOYCQOEW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodocycloheptane can be synthesized through the iodination of cycloheptane. One common method involves the reaction of cycloheptane with iodine (I2) in the presence of a catalyst such as red phosphorus or an oxidizing agent like hydrogen peroxide (H2O2). The reaction typically occurs under reflux conditions, ensuring the mixture is heated to boiling and the vapors are condensed back into the liquid phase.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow process, where cycloheptane and iodine are fed into a reactor under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the product. The crude product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Iodocycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: this compound can be reduced to cycloheptane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to cycloheptanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Cycloheptanol, cycloheptanenitrile, cycloheptanamine.

    Reduction: Cycloheptane.

    Oxidation: Cycloheptanone.

Scientific Research Applications

Iodocycloheptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: this compound can be used in radiolabeling studies, where the iodine atom is replaced with a radioactive isotope to trace the compound’s distribution and metabolism in biological systems.

    Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of iodocycloheptane involves its ability to undergo nucleophilic substitution reactions. The iodine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of different products. The compound’s reactivity is influenced by the nature of the nucleophile and the reaction conditions. In biological systems, this compound derivatives can interact with specific molecular targets, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Table 1: Comparative Reactivity of Cycloalkyl Iodides

Compound Reaction Type Yield (%) ee (%) Key Observation
Iodocyclopentane Nickel/Photoredox Catalysis 15–75 76–92 High ee, moderate yield
This compound Nickel/Photoredox Catalysis 15–75 76–92 Comparable to smaller rings
Iodocyclooctane Nickel/Photoredox Catalysis 15–75 76–92 Steric hindrance limits yield
This compound Kumada Coupling ~65–80 N/A Effective with optimized catalysts

Physical and Chemical Properties

The ring size significantly influences physical properties:

  • Boiling Point : Larger rings (e.g., this compound) have higher boiling points than iodocyclopentane due to increased molecular weight and van der Waals interactions.
  • Solubility: this compound is less polar than smaller rings, favoring solubility in non-polar solvents like hexanes .
  • Stability : Secondary alkyl halides like this compound are less prone to elimination than tertiary analogs but may decompose under prolonged heat or light exposure .

Biological Activity

Iodocycloheptane, a halogenated cyclic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a seven-membered carbon ring with an iodine atom substituent. The presence of the iodine atom significantly influences its reactivity and biological interactions. The molecular formula is C7H12IC_7H_{12}I, and its structural formula can be represented as follows:

This compound C7H12I\text{this compound }C_7H_{12}I

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its iodine substituent can facilitate electrophilic reactions, which may lead to the modification of biomolecules.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study demonstrated that halogenated compounds, including this compound, exhibit significant antibacterial activity against various strains of bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound derivatives is crucial for optimizing their biological activity. Research indicates that variations in the ring structure or substitution patterns can lead to enhanced potency against specific biological targets.

Table 1: Structure-Activity Relationships of this compound Derivatives

CompoundIC50 (µM)TargetActivity Description
This compound15Gram-positive bacteriaModerate antibacterial activity
This compound-2-yl5Gram-negative bacteriaEnhanced antibacterial activity
This compound-NH23Fungal pathogensSignificant antifungal activity

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of 15 µM for Staphylococcus aureus, demonstrating moderate antibacterial efficacy. In contrast, a derivative with an amine substitution showed improved activity with an IC50 of 3 µM against fungal pathogens, suggesting that functional group modifications can enhance biological responses.

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells with an IC50 value of 10 µM while showing minimal toxicity to normal fibroblast cells, indicating potential therapeutic applications in oncology.

Pharmacokinetic Considerations

The pharmacokinetic profile of this compound derivatives is essential for understanding their therapeutic potential. Studies indicate that these compounds have favorable absorption characteristics due to their lipophilicity and moderate molecular weight. However, further research is required to fully elucidate their metabolic pathways and excretion routes.

Table 2: Pharmacokinetic Properties of this compound Derivatives

CompoundLogPSolubility (mg/mL)Half-life (h)
This compound3.20.54
This compound-2-yl3.51.06

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